molecular formula C9H11NO2 B1610497 Methyl 4,6-dimethylnicotinate CAS No. 69971-44-4

Methyl 4,6-dimethylnicotinate

Cat. No. B1610497
CAS RN: 69971-44-4
M. Wt: 165.19 g/mol
InChI Key: XKPZKJCXLVXCRE-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylnicotinate (4,6-DMN) is a synthetic organic compound that belongs to the family of nicotinates. It has a wide range of applications in organic chemistry and biochemistry, including synthesis, research, and drug development. 4,6-DMN is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemicals. In addition, 4,6-DMN has been used in the development of various bio-molecules, such as proteins, peptides, and nucleic acids.

Scientific Research Applications

Field: Pharmaceutical Formulations

Methyl 4,6-dimethylnicotinate has been used in the pharmaceutical industry, specifically in pain relief sprays .

Application Summary

In a study, Methyl 4,6-dimethylnicotinate was used alongside methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate in a pain relief spray . The presence of these compounds in one formulation enhances their efficiency for pain relief .

Methods of Application

The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment of these compounds in the pharmaceutical formulation .

Results or Outcomes

The limits of detection of Methyl 4,6-dimethylnicotinate, 2-hydroxyethyl salicylate, methyl salicylate, and ethyl salicylate were found to be 0.0144, 0.0455, 0.0087, and 0.0061 μg/mL respectively . The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients . This data demonstrates the sensitivity, accuracy, and precision of the developed method .

properties

IUPAC Name

methyl 4,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZKJCXLVXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508851
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dimethylnicotinate

CAS RN

69971-44-4
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
The stereoselectivity of iodomethylation of nicotine and seven nicotine analogues having pyridine alkyl groups was determined by using 13C NMR. Alkylation at the pyridine (N) and at …
Number of citations: 39 pubs.acs.org
GR Newkome, CR Marston - The Journal of Organic Chemistry, 1985 - ACS Publications
Chemistry of heterocyclic compounds series. 110. Cobalt-60 .gamma.-irradiation: homolytic alkylation of methyl nicotinate Page 1 4162 J. Org. Chem. 50, 4162-4163 J = 11.0 Hz), 4.32 (…
Number of citations: 4 pubs.acs.org
KF Albizati, DJ Faulkner - The Journal Of Organic Chemistry, 1985 - ACS Publications
Irradiation was performed at the Louisiana State University Nuclear Science Centeremploying a “Co source (6X 105 rad h"* 1). 1H NMR spectra used in comparison with literature …
Number of citations: 110 pubs.acs.org
CR Marston - 1985 - search.proquest.com
This research effort dealt primarily with the synthesis of nicotinic acid derivatives, either incorporated into crown ether frameworks via 2, 6-methylene bridges, or as appendage groups …
Number of citations: 6 search.proquest.com

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